![molecular formula C15H17NO3 B7588954 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid](/img/structure/B7588954.png)
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, also known as BPAP, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of neurological disorders. BPAP is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid works by activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By activating TAAR1, 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid increases the release of dopamine and norepinephrine, which are neurotransmitters that are crucial for the regulation of mood, attention, and movement.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including increased dopamine and norepinephrine release, improved motor function, and enhanced cognitive performance. 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has several advantages for use in lab experiments, including its unique mechanism of action, its ability to cross the blood-brain barrier, and its potential for use in the treatment of neurological disorders. However, there are also limitations to the use of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid in lab experiments, including the complexity of its synthesis, the need for specialized equipment, and the potential for side effects.
Future Directions
There are several future directions for research on 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, including the development of new drugs based on its chemical structure, the exploration of its potential for the treatment of other neurological disorders, and the investigation of its long-term effects on the brain. Further research is needed to fully understand the potential of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid as a treatment for neurological disorders and to develop safe and effective drugs based on its chemical structure.
Conclusion:
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid is a promising compound that has the potential to revolutionize the treatment of neurological disorders. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for scientific research, and its future applications in drug development are exciting to consider. While there are still many questions to be answered about 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid and its potential uses, the scientific community is eager to continue exploring its potential.
Synthesis Methods
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of benzofuran with piperidine and subsequent carboxylation. The synthesis of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has a unique mechanism of action that makes it a potential treatment for a range of neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(18)12-5-3-7-16(9-12)10-13-8-11-4-1-2-6-14(11)19-13/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKIECPGABANIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.